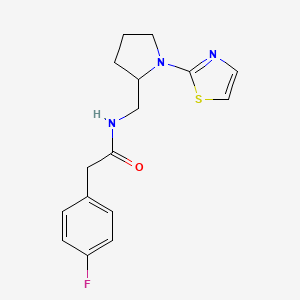

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c17-13-5-3-12(4-6-13)10-15(21)19-11-14-2-1-8-20(14)16-18-7-9-22-16/h3-7,9,14H,1-2,8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLQGVQNSMDIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be formed via the cyclization of appropriate amines with dihaloalkanes.

Coupling Reactions: The final step involves coupling the fluorophenyl group with the thiazole and pyrrolidine intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

- 2-(4-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

- 2-(4-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 292.37 g/mol

This compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its ability to inhibit bacterial growth, with promising results observed in vitro.

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the induction of cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against specific cancer cell lines.

| Compound | IC (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) | Apoptosis induction |

| Compound B | 1.98 ± 1.22 | HT-29 (colon cancer) | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective activity of thiazole derivatives has been explored in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in reducing oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for conditions like Alzheimer's disease.

Case Studies

-

Case Study on Anticonvulsant Activity :

A study evaluated a series of thiazole derivatives for their anticonvulsant properties using the pentylenetetrazole (PTZ) seizure model. The results indicated that certain modifications to the thiazole ring significantly enhanced anticonvulsant activity, suggesting a potential role for these compounds in epilepsy treatment. -

Clinical Trials :

Ongoing clinical trials are assessing the safety and efficacy of thiazole-based compounds in treating various cancers. Early-phase trials have reported favorable outcomes, with manageable side effects and promising efficacy rates.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways that regulate cell survival and apoptosis.

- Antioxidant Properties : The presence of electron-donating groups in thiazole structures contributes to their antioxidant activities, protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, and how are critical reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-thiazole core followed by amidation. Key steps include:

- Cyclization : Formation of the thiazole-pyrrolidine scaffold under acidic or basic conditions (e.g., using hydrazine derivatives or ketones) .

- Amidation : Coupling of 2-(4-fluorophenyl)acetic acid with the pyrrolidine-thiazole intermediate using coupling agents like EDCI or HOBt in solvents such as DMF or DCM .

- Optimization : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield and purity. TLC monitoring is essential for tracking intermediate formation .

- Characterization : Confirm product identity via / NMR (for functional group verification) and HRMS (for molecular weight validation) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Primary Methods :

- NMR Spectroscopy : NMR identifies proton environments (e.g., fluorophenyl aromatic protons at ~7.2–7.4 ppm; thiazole protons at ~6.8–7.0 ppm). NMR confirms fluorine incorporation .

- Mass Spectrometry : HRMS or ESI-MS validates the molecular ion peak (e.g., expected [M+H] for CHFNOS: ~348.12 g/mol) .

- Supplementary Techniques : IR spectroscopy confirms amide C=O stretches (~1650–1680 cm) and thiazole C=N vibrations (~1550 cm) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Pharmacological Potential : Similar fluorophenyl-thiazole-pyrrolidine hybrids exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .

- Anticancer Effects : IC values of ~10–50 µM in breast cancer cell lines (MCF-7), linked to thiazole-induced apoptosis .

- Neuroprotective Properties : Inhibition of acetylcholinesterase (AChE) with IC ~5–20 µM, suggesting potential for Alzheimer’s disease research .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., compare MCF-7 vs. HeLa) and biological replicates to rule out assay-specific artifacts .

- Metabolic Stability Testing : Use microsomal assays (e.g., human liver microsomes) to assess whether conflicting in vitro/in vivo results stem from rapid metabolism .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., AChE) .

Q. What computational approaches are recommended to predict the compound’s interaction with biological targets?

- Molecular Modeling :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., AChE or kinase domains). Focus on fluorophenyl-thiazole interactions with hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can synthetic yields be improved while minimizing side-product formation?

- Optimization Tactics :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct suppression .

- Catalyst Selection : Transition from traditional bases (e.g., KCO) to organocatalysts (e.g., DMAP) for milder amidation conditions .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Cross-Validation :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons (e.g., distinguishing thiazole C-2 from pyrrolidine CH) .

- X-ray Crystallography : Employ SHELXL (via SHELX suite) to solve single-crystal structures, providing unambiguous bond-length/angle data .

- Isotopic Labeling : Synthesize -labeled analogs (e.g., -fluorophenyl) to track carbon connectivity in complex spectra .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- SAR Framework :

- Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or fluorophenyl replacements (e.g., chlorophenyl) to assess pharmacophore requirements .

- Bioisosteric Replacement : Replace the pyrrolidine ring with piperidine or morpholine to evaluate conformational flexibility .

- Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -NO) to the fluorophenyl ring and measure effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.